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Compound of Interest

Compound Name:

(5-Chloro-2-

nitrophenyl)methanamine

hydrochloride

Cat. No.: B13503771

Get Quote

Introduction & Chemical Profile[1][2][3][4][5][6]
(5-Chloro-2-nitrophenyl)methanamine hydrochloride is a bifunctional building block

characterized by a "masked" nucleophile (the nitro group) and an active nucleophile (the

primary amine). Its structural geometry—specifically the ortho relationship between the

aminomethyl arm and the nitro group—predisposes it for reductive cyclization strategies.
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Property Detail

IUPAC Name
(5-Chloro-2-nitrophenyl)methanamine

hydrochloride

Common Name 5-Chloro-2-nitrobenzylamine HCl

CAS Number 23075-43-6 (Free base: 25781-92-4)

Formula C₇H₇ClN₂O₂[1][2][3][4][5] · HCl

MW 223.06 g/mol

Appearance Yellow to pale orange crystalline solid

Solubility
Soluble in DMSO, MeOH, Water; Sparingly

soluble in DCM/EtOAc (unless free-based)

Strategic Value in Drug Design
In medicinal chemistry, this compound serves as a Lego®-like module for the

"Build/Couple/Pair" strategy. The 5-chloro substituent provides a handle for late-stage

diversification (e.g., Suzuki-Miyaura coupling), while the benzylamine/nitro core allows for the

rapid assembly of:

Quinazolines: Key pharmacophores in EGFR inhibitors (e.g., Lapatinib analogs).

1,4-Benzodiazepines: Anxiolytic and hypnotic scaffolds.

Benzimidazoles: Via rearrangement protocols.

Synthetic Utility & Pathway Mapping
The primary utility of this compound lies in Reductive Cyclization Cascades. Unlike starting with

unstable 2-aminobenzylamines, the nitro group acts as a robust protecting group that

withstands oxidative or basic conditions during initial functionalization.
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The following diagram illustrates the divergent synthesis pathways originating from this core

scaffold.
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Figure 1: Divergent synthetic pathways.[6] The nitro group serves as a latent nucleophile,

triggering cyclization only upon reduction.

Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" provided ensure the user

can verify success before proceeding to the next step, minimizing wasted resources.

Protocol A: General Amide Coupling (Preparation of
Precursors)
Objective: To functionalize the primary amine while keeping the nitro group intact.

Reagents:

(5-Chloro-2-nitrophenyl)methanamine HCl (1.0 equiv)

Carboxylic Acid (R-COOH) (1.1 equiv)

HATU or EDC·HCl (1.2 equiv)

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

DMF (Dimethylformamide) (anhydrous)
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Step-by-Step Methodology:

Salt Break/Activation: In a round-bottom flask, dissolve the amine HCl salt in DMF (0.2 M

concentration). Add DIPEA immediately. Observation: The solution should turn from a

suspension to a clear yellow solution as the free base is liberated.

Activation: Add the Carboxylic Acid and coupling reagent (HATU) at 0°C. Stir for 15 minutes.

Coupling: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

Work-up: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat.

NaHCO₃, and brine. Dry over Na₂SO₄.

Critical Checkpoint (TLC/LCMS):

Target: Disappearance of the polar amine spot (baseline in 50% EtOAc/Hex) and

appearance of a less polar amide spot.

Validation: LCMS should show [M+H]⁺ corresponding to Product Mass (MW of Acid + 222 -

18).

Protocol B: Reductive Cyclization to 6-Chloro-3,4-
dihydroquinazoline
Objective: To synthesize the quinazoline core via a "One-Pot" reduction-condensation

sequence. This method is superior to catalytic hydrogenation for halogenated substrates as it

avoids de-halogenation.

Reagents:

N-(5-chloro-2-nitrobenzyl)amide (Intermediate from Protocol A) (1.0 equiv)

Iron Powder (Fe) (5.0 equiv) - Must be fine powder, <325 mesh

Glacial Acetic Acid (AcOH) (solvent/reagent)[7]
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Setup: Suspend the nitro-amide intermediate in Glacial AcOH (0.1 M) in a heavy-walled

pressure vial or round-bottom flask.

Addition: Add Iron powder in one portion.

Reaction: Heat the mixture to 80–90°C with vigorous stirring.

Mechanism:[5][8][9][10][11] Fe reduces -NO₂ to -NH₂. The newly formed aniline

intramolecularly attacks the amide carbonyl (activated by AcOH), expelling water to close

the ring.

Monitoring: Reaction typically completes in 2–4 hours.

Work-up (Critical Step):

Cool to RT.

Filter through a Celite® pad to remove iron residues. Wash the pad with MeOH.

Concentrate the filtrate.

Neutralization: The residue will be the acetate salt. Redissolve in EtOAc and wash

carefully with sat. NaHCO₃ until bubbling ceases.

Purify via flash chromatography (DCM/MeOH gradients).

Self-Validating Checkpoint (NMR):

Proton NMR: Look for the disappearance of the broad amide N-H peak.

Carbon NMR: The carbonyl signal of the amide (typically ~165-170 ppm) will shift

significantly or disappear if fully reduced to the dihydro- system (depending on oxidation

state target).

Regiochemistry: The C5-Cl in the starting material becomes C6-Cl in the quinazoline

numbering system.

Stability & Handling (Expert Insights)
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The "Free Base" Trap
Researchers often attempt to "free base" the entire stock of HCl salt to simplify coupling. Do

not do this.

Risk: The free amine, (5-chloro-2-nitrophenyl)methanamine, is prone to oxidative

dimerization and absorbs atmospheric CO₂ to form carbamates over time.

Best Practice: Store as the HCl salt (hygroscopic but chemically stable) at 4°C. Perform the

"salt break" in situ (as described in Protocol A) using DIPEA or TEA.

Regiochemical Considerations
When cyclizing to the quinazoline, the numbering changes.

Starting Material: Cl is at position 5 (relative to the benzylamine).

Product (Quinazoline): The nitrogen from the nitro group becomes N1. The benzyl carbon

becomes C4. The Cl substituent ends up at Position 6.[1]

Verification: This 6-chloro substitution pattern is highly desirable in medicinal chemistry,

mimicking the core of drugs like Gefitinib and Erlotinib (though those are quinazolines, the

6-position is critical for metabolic stability and binding affinity).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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